An In-depth Technical Guide to 3-Aminocyclobutanone Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Aminocyclobutanone Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Aminocyclobutanone hydrochloride, a pivotal building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis methodologies, and significant applications of this versatile compound.
Introduction: The Significance of a Strained Ring System
3-Aminocyclobutanone hydrochloride is a crystalline solid that has garnered significant attention in the pharmaceutical industry.[1][2] Its strained four-membered ring imparts unique conformational rigidity and renders the ketone carbonyl more electrophilic compared to unstrained ketones.[3] These characteristics make it a valuable scaffold for the synthesis of novel therapeutic agents. This guide will explore the fundamental aspects of this compound, providing a robust knowledge base for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 3-Aminocyclobutanone hydrochloride is paramount for its application in synthesis and analysis.
Physical and Chemical Properties
The key physical and chemical properties are summarized in the table below, compiled from various supplier and database sources.
| Property | Value | Source(s) |
| CAS Number | 1035374-20-9 | [4] |
| Molecular Formula | C₄H₇NO·HCl | [4] |
| Molecular Weight | 121.57 g/mol | [5] |
| Appearance | Off-white to brown solid | [4] |
| Melting Point | 127-130 °C (decomposition) | [4] |
| Solubility | Soluble in water and alcohol solvents | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-Aminocyclobutanone hydrochloride.
The IR spectrum of 3-Aminocyclobutanone hydrochloride exhibits characteristic absorption bands that are indicative of its functional groups. The carbonyl (C=O) stretching vibration of the cyclobutanone ring is a prominent feature, typically appearing at a higher wavenumber than in acyclic ketones due to ring strain.[6][7] The N-H stretching vibrations of the primary amine hydrochloride and C-H stretching vibrations are also key diagnostic peaks.
-
C=O Stretch: Expected in the region of 1780-1800 cm⁻¹
-
N-H Stretch (Amine Salt): Broad absorption in the 2800-3200 cm⁻¹ region
-
C-H Stretch: Around 2850-3000 cm⁻¹
-
¹H NMR: The protons on the cyclobutane ring would appear as complex multiplets in the aliphatic region. The proton alpha to the amino group would be shifted downfield.
-
¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region (around 205 ppm).[11] The carbons attached to the nitrogen and the other ring carbons would appear at distinct chemical shifts.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[11] The expected molecular ion peak for the free base (C₄H₇NO) would be at m/z 85.10.
Synthesis and Reactivity
The synthesis of 3-Aminocyclobutanone hydrochloride often involves multi-step sequences, and its reactivity is dominated by the amine and ketone functional groups.
Synthetic Approaches
A common synthetic strategy involves the reaction of 3-oxocyclobutylamine with hydrochloric acid to yield the hydrochloride salt.[1] The synthesis of the 3-oxocyclobutylamine precursor itself can be achieved through various organic transformations.
Illustrative Synthetic Workflow:
Key Reactions and Reactivity
The chemical behavior of 3-Aminocyclobutanone hydrochloride is characterized by the dual reactivity of the amino and keto groups.
-
Amine Group: Undergoes typical amine reactions such as acylation, sulfonylation, and reductive amination. The hydrochloride salt may require neutralization prior to some reactions.
-
Ketone Group: Can participate in reactions like Wittig olefination, aldol condensation, and reduction to the corresponding alcohol. The strained nature of the cyclobutanone ring can influence the stereochemical outcome of these reactions.
Applications in Drug Discovery and Development
3-Aminocyclobutanone hydrochloride serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1]
Scaffold for Bioactive Molecules
The rigid cyclobutane framework is an attractive feature for medicinal chemists as it can help to lock in a specific conformation of a molecule, potentially leading to higher binding affinity and selectivity for a biological target.
Synthesis of Enzyme Inhibitors
Cyclobutanone derivatives have been successfully employed as inhibitors of various enzymes.[3] The electrophilic nature of the cyclobutanone carbonyl can facilitate covalent interactions with active site residues of target enzymes. For instance, α-aminocyclobutanone amides and sulfonamides have been identified as inhibitors of the bacterial enzyme diaminopimelate desuccinylase (DapE), a promising antibiotic target.[3]
Preparation of CNS-Active Compounds
This compound is used to prepare aminocyclopentenyl- and aminobutylphosphinic acids which act as γ-aminobutyric acid (GABA) ρ1 receptor antagonists.[4][12]
Kinase Inhibitor Synthesis
It is also utilized in the preparation of pyrrolopyrazine derivatives that function as selective spleen tyrosine kinase (Syk) inhibitors.[4][12]
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity and stability of 3-Aminocyclobutanone hydrochloride.
Storage and Stability
The compound should be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C) to prevent degradation.[4] It is important to protect it from moisture.
Safety Precautions
3-Aminocyclobutanone hydrochloride is classified with GHS07 pictograms, indicating it can be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[13] Work should be conducted in a well-ventilated area or a fume hood.[13] In case of exposure, immediate rinsing with water is recommended, and medical attention should be sought.[14]
Conclusion
3-Aminocyclobutanone hydrochloride is a valuable and versatile building block in contemporary organic synthesis and medicinal chemistry. Its unique structural features and dual functionality provide a robust platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its successful application in the laboratory and in the development of new pharmaceuticals.
References
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ChemBK. 3-Aminocyclobutanone HCl - Introduction. Available from: [Link]
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LookChem. Cas 1035374-20-9,3-Aminocyclobutanone hydrochloride. Available from: [Link]
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National Institutes of Health. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PMC. Available from: [Link]
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Chongqing Chemdad Co., Ltd. 3-Aminocyclobutanone hydrochloride. Available from: [Link]
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MDPI. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Available from: [Link]
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ICT Prague. Table of Characteristic IR Absorptions. Available from: [Link]
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CDN. Infrared Spectroscopy. Available from: [Link]
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